Benzyl methyl(oxiran-2-yl)carbamate
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Overview
Description
Benzyl methyl(oxiran-2-yl)carbamate, also known as benzyl 2-oxiranylmethylcarbamate, is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This compound is characterized by the presence of a benzyl group, an oxirane ring, and a carbamate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl methyl(oxiran-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with an oxirane-containing amine under basic conditions . Another method includes the use of carbamate synthesis by amination or rearrangement reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: Benzyl methyl(oxiran-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of diols.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Benzyl methyl(oxiran-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of benzyl methyl(oxiran-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can inhibit enzyme activity or disrupt cellular processes . The carbamate group can also undergo hydrolysis, releasing active amines that further interact with biological targets .
Comparison with Similar Compounds
Benzyl carbamate: Similar structure but lacks the oxirane ring.
Methyl carbamate: Lacks the benzyl group and oxirane ring.
Ethyl carbamate: Similar to methyl carbamate but with an ethyl group instead of a methyl group.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
benzyl N-methyl-N-(oxiran-2-yl)carbamate |
InChI |
InChI=1S/C11H13NO3/c1-12(10-8-14-10)11(13)15-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
InChI Key |
OWUWFJJXQAWCIN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CO1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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